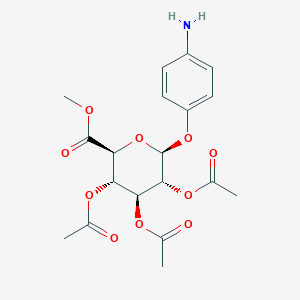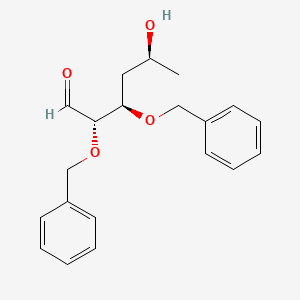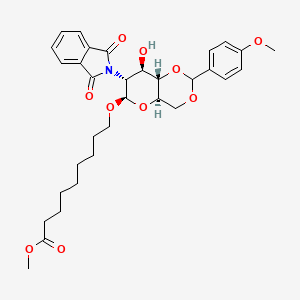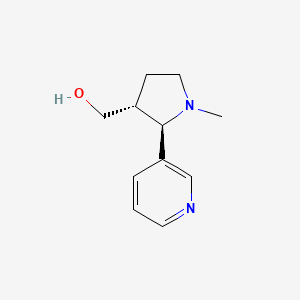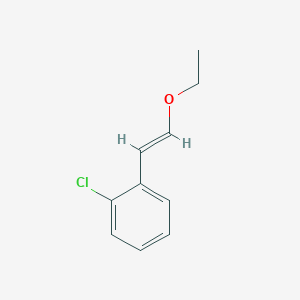
2-(o-Chlorophenyl)-1-ethoxylethylene (cis trans mixture)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(o-Chlorophenyl)-1-ethoxylethylene, a compound with potential significance in chemical synthesis and material science, has been studied across various dimensions including its synthesis, molecular structure, reactivity, and both physical and chemical properties. Its analysis contributes to a deeper understanding of diarylethylenes' functionalities.
Synthesis Analysis
The synthesis of related chlorophenyl compounds often involves photochemical electron-transfer reactions, yielding various cyclic and acyclic products through dimerizations and nucleophilic additions. Such reactions highlight the versatility and complexity of synthesizing specific chlorophenyl derivatives (Mattes & Farid, 1986).
Molecular Structure Analysis
The molecular structure of chlorophenyl derivatives can be determined using techniques like X-ray crystallography. These structures often exhibit unique features such as bifurcated hydrogen bonds and specific geometric conformations that contribute to their reactivity and properties (Ramazani et al., 2019).
Chemical Reactions and Properties
Chlorophenyl ethylenes undergo various chemical reactions, including electron-transfer photooxygenation leading to dioxane formations and other oxygenated products. These reactions underscore the compounds' chemical reactivity and potential for creating complex molecular architectures (Gollnick & Schnatterer, 1984).
Scientific Research Applications
Environmental Toxicology of Chlorinated Compounds
One study focuses on the toxicological impact of chlorinated compounds like DDT and DDE, highlighting their roles as endocrine disruptors in humans and wildlife. The research discusses the persistence and bioaccumulation of these compounds in the environment, as well as their impact on reproductive and immune systems, and mitochondrial function. This context could be relevant for understanding the environmental and health implications of structurally related chlorophenyl compounds (Burgos-Aceves et al., 2021).
Chemical and Thermal Processes in Waste Incineration
Another study reviews the role of chlorophenols, a group of chemicals including various chlorinated phenyl compounds, in the formation of dioxins during municipal solid waste incineration. It examines the pathways through which chlorophenols are transformed into more toxic compounds, highlighting the environmental and health risks associated with their presence in waste incineration processes (Peng et al., 2016).
Organic Electronic Materials
The development and application of organic electronic materials, such as poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric materials, are discussed in a mini-review. This research outlines the progress in enhancing the thermoelectric properties of PEDOT, a conductive polymer, which could provide insights into the potential applications of other organic compounds in electronic devices (Yue & Xu, 2012).
Ethylene and Plant Biology
Research on ethylene, a gaseous plant hormone, and its precursor 1-aminocyclopropane-1-carboxylic acid (ACC), offers insights into the biological roles of small molecules in plant development and stress response. This could be indirectly relevant when considering the biological interactions of various phenyl compounds with living organisms (Van de Poel & Van Der Straeten, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
The compound 2-(o-Chlorophenyl)-1-ethoxylethylene, also known as Clonazepam, primarily targets the gamma-aminobutyric acid (GABA) receptors in the central nervous system . GABA is the principal inhibitory neurotransmitter in the human body .
Mode of Action
Clonazepam enhances the responses of GABA receptors . When GABA binds to GABA(a) receptors found in neuron synapses, chloride ions are conducted across neuron cell membranes via an ion channel in the receptors . This interaction results in changes in the neuron’s excitability, leading to its inhibitory effects .
Biochemical Pathways
The primary biochemical pathway affected by Clonazepam is the GABAergic system . By enhancing the responses of GABA receptors, Clonazepam increases the inhibitory effects of GABA on neuronal activity .
Pharmacokinetics
Clonazepam undergoes oxidative metabolism, mainly to norketamine by cytochrome P450 (CYP) 3A and CYP2B6 enzymes . Due to extensive first-pass metabolism, oral bioavailability is poor, making Clonazepam vulnerable to pharmacokinetic drug interactions . Sublingual and nasal formulations of Clonazepam are being developed, which produce rapid maximum plasma concentrations with relatively high bioavailability .
Result of Action
The molecular and cellular effects of Clonazepam’s action include the inhibition of neuronal activity, leading to its therapeutic effects in treating various seizures, severe anxiety, and panic disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Clonazepam. For instance, exposure to organochlorine pesticides has been linked to an increased incidence of diseases, suggesting that environmental contamination could potentially influence the efficacy and safety of Clonazepam . Additionally, the persistence of Clonazepam, related to a half-life up to 30 years, leads to its accumulation in the environment and its biomagnification properties in living organisms .
properties
IUPAC Name |
1-chloro-2-[(E)-2-ethoxyethenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-2-12-8-7-9-5-3-4-6-10(9)11/h3-8H,2H2,1H3/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIKNWXBTFTORN-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC1=CC=CC=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/C1=CC=CC=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

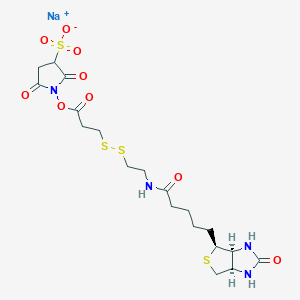
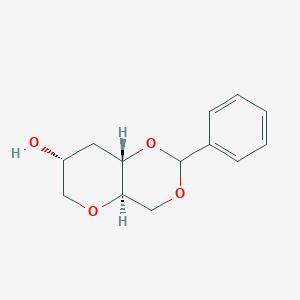

![1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate](/img/structure/B1139967.png)


